N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-15-11(9-12(16-10)17(3)4)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRJAOHYHMCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2(CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on Chloropyrimidine Precursors
A common route involves starting from 2,4-dichloropyrimidine or related chlorinated pyrimidines. The synthetic sequence typically includes:
Step 1: Selective displacement of the chlorine at the 6-position (or 4-position depending on precursor) by the amine nucleophile derived from 4-methylpiperidine. This step is usually conducted under controlled temperature with stoichiometric amounts of the amine to favor mono-substitution.
Step 2: Subsequent displacement of the other chlorine substituent by methylamine or methylating agents to introduce the N,N-dimethylamino functionality at the 4-position.
Step 3: Methylation of the pyrimidine nitrogen at position 2 can be achieved by methyl iodide or methyl sulfate under basic conditions.
This sequence is supported by research on related pyrimidine derivatives where selective substitution is achieved by controlling reaction conditions and reagent stoichiometry.
Use of Protected Piperidine Derivatives
In some patented processes, the piperidine amine is introduced as a protected derivative (e.g., benzyl-protected piperidine). The steps include:
Protection of the piperidine nitrogen to prevent side reactions during pyrimidine substitution.
Reaction with the pyrimidine core to form the substituted intermediate.
Subsequent deprotection via catalytic hydrogenation (e.g., using palladium on carbon or palladium hydroxide on carbon under hydrogen atmosphere).
Final methylation steps to achieve the N,N-dimethyl substitution on the pyrimidine nitrogen.
This method allows better control over regioselectivity and purity in the final product.
Catalytic Hydrogenation for Debenzylation
When benzyl-protected intermediates are used, catalytic hydrogenation is a key step:
Conditions typically involve 20% wet palladium hydroxide on carbon as catalyst.
Reaction temperature is maintained between 45–55 °C under hydrogen pressure (~15 psi).
Solvents such as methanol facilitate the reaction.
This step efficiently removes protecting groups to yield the free amine for further functionalization.
Typical Reaction Conditions and Reagents
Research Findings on Synthetic Efficiency and Optimization
Selective substitution on dichloropyrimidine allows for controlled introduction of the piperidinyl group and methyl substituents, but requires careful temperature and stoichiometric control to avoid polysubstitution or side reactions.
Use of protecting groups on the piperidine nitrogen improves yield and purity by preventing unwanted side reactions during early steps; debenzylation by catalytic hydrogenation is a mild and effective method.
Bases such as potassium carbonate and organic amines like diisopropylethylamine are preferred for their mildness and ability to facilitate nucleophilic substitution without decomposing sensitive intermediates.
Microwave irradiation has been explored to accelerate substitution reactions at higher temperatures, improving reaction rates without compromising selectivity.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct nucleophilic substitution on chloropyrimidines | Stepwise displacement of chlorines by amines and methylation | Straightforward, uses commercially available precursors | Requires careful control of reaction conditions |
| Use of protected piperidine derivatives | Protection/deprotection strategy with catalytic hydrogenation | Improved regioselectivity and purity | Additional steps increase synthesis time |
| Catalytic hydrogenation for debenzylation | Mild conditions, Pd/C catalyst, moderate temperature and pressure | Efficient removal of protecting groups | Requires hydrogenation setup |
| Microwave-assisted substitution | Accelerated reaction rates for substitution | Time-saving, potential for scale-up | Requires specialized equipment |
Analytical Characterization
The identity and purity of the synthesized compound are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and methylation.
Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.
Chromatography (HPLC or TLC): Assesses purity and monitors reaction progress.
These methods are standard in the preparation of pyrimidine derivatives and ensure reproducibility and quality control.
Chemical Reactions Analysis
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: TAK-659 is being investigated for its potential to treat cancer and autoimmune diseases by inhibiting specific molecular targets.
Industry: It is used in the development of new therapeutic agents and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves the inhibition of specific enzymes and signaling pathways. It targets kinases involved in cell proliferation and survival, thereby exerting its effects on cancer cells and immune cells . The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives
Key Observations :
- Core Modifications: Fused heterocyclic cores (e.g., thieno or pyrazolo) increase planarity and binding affinity to hydrophobic pockets in enzymes like EGFR , whereas non-fused pyrimidines (e.g., the target compound) offer flexibility for substituent optimization.
- Substituent Effects : The 4-methylpiperidin-4-yl group in the target compound likely improves blood-brain barrier penetration compared to polar substituents (e.g., trifluoromethoxy in ).
Pharmacological Activity
Key Observations :
- The target compound’s piperidine substituent may mimic the hydrophobic interactions of cyclopenta[d]pyrimidine derivatives (e.g., ), but its specific activity remains unquantified in available literature.
- Thienopyrimidine derivatives (e.g., ) are prioritized for kinase inhibition due to their planar structure, while pyrrolo-pyrimidines (e.g., ) exhibit high potency in nanomolar ranges.
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C13H22N4
- Molecular Weight: 234.34 g/mol
The compound features a pyrimidine ring substituted with a piperidine moiety, which contributes to its biological activity. The presence of the trimethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
This compound primarily functions as an inhibitor of specific kinases involved in cell proliferation and survival. This inhibition is crucial in cancer therapy as it can lead to the suppression of tumor growth and modulation of immune responses.
Key Mechanisms:
- Kinase Inhibition: The compound selectively inhibits various kinases that are critical for cancer cell signaling pathways.
- Cell Cycle Regulation: By interfering with kinase activity, it can induce cell cycle arrest in cancer cells.
- Apoptosis Induction: The compound may promote apoptosis in malignant cells through the activation of pro-apoptotic factors.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF7 (Breast Cancer) | 3.5 | |
| HeLa (Cervical Cancer) | 4.0 |
These values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency.
Case Studies
- Cancer Therapy:
- Autoimmune Diseases:
Comparative Analysis
When compared to other similar compounds, this compound demonstrates unique properties that enhance its therapeutic potential:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| TAK-659 | Selective kinase inhibitor | Cancer treatment |
| 2,2,6,6-Tetramethylpiperidine | Precursor for various derivatives | Drug synthesis |
| N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | Polymer chemistry | Industrial applications |
Q & A
Q. What are the common synthetic routes for preparing N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine?
The synthesis typically involves cyclization reactions of substituted formamides or pyrimidine precursors under acidic conditions. For example:
- Step 1 : Reacting substituted pyridines or pyrimidines with alkyl halides or sulfonating agents to introduce methyl groups at specific positions.
- Step 2 : Cyclization using acetic acid (AcOH) or ammonium acetate in refluxing AcOH to form the pyrimidine core .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Key intermediates include 4-methylpiperidine derivatives, which are introduced through nucleophilic substitution or coupling reactions .
Q. How is the structural identity of this compound confirmed in academic research?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify methyl, piperidine, and pyrimidine proton environments. For instance, methyl groups at N-positions show distinct singlet peaks at δ ~3.0–3.5 ppm .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ~119–121°) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the crystal lattice) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] with m/z 273.18) and fragmentation patterns .
Q. What are the primary biological targets or activities associated with this compound?
This compound exhibits cyclin-dependent kinase (CDK) inhibitory activity , particularly against CDK4/6, with IC values in the nanomolar range. Its mechanism involves:
- Competitive binding to the ATP-binding pocket of CDKs, as inferred from SAR studies where substitutions at the pyrimidine N-position enhance potency .
- Antiproliferative effects in cancer cell lines (e.g., breast cancer MCF-7), validated via MTT assays .
Advanced Research Questions
Q. How do substituent modifications influence CDK inhibitory potency?
Structure-activity relationship (SAR) studies reveal:
- Piperidine Substitution : A 4-methylpiperidine group enhances lipophilicity and target engagement, improving cellular permeability .
- Methyl Group Positioning : N,N-Dimethylation at the pyrimidine 4-amine reduces steric hindrance, allowing tighter binding to CDK4/6 compared to bulkier groups (e.g., phenyl) .
- Heterocyclic Replacements : Substituting the pyrimidine core with pyrrolo[2,3-d]pyrimidine (as in abemaciclib analogs) increases selectivity for CDK4/6 over CDK1 .
Q. How can researchers resolve contradictory data in mass spectrometry or crystallography?
Case Example : Discrepancies in MS fragmentation patterns (e.g., unexpected m/z shifts) can arise from isotopic labeling or adduct formation.
- Method : Use -labeled analogs (e.g., during synthesis) to track fragmentation pathways. For instance, labeled analogs confirm the absence of m/z shifts in non-labeled fragments, ruling out contamination .
- Crystallographic Ambiguities : Disorder in crystal structures (e.g., CF group disorder) is resolved by refining occupancy factors and validating with Hirshfeld surface analysis .
Q. What advanced analytical methods optimize purity assessment for this compound?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Elemental Analysis : Validate C, H, N content (e.g., C: 63.2%, H: 7.1%, N: 20.5%) against theoretical values to confirm stoichiometry .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, critical for in vitro assays .
Q. How can crystallography and molecular modeling elucidate target interactions?
- X-ray Crystallography : Resolve hydrogen bonds (e.g., N–H⋯O interactions between the pyrimidine amine and CDK4 Asp158) .
- Molecular Dynamics (MD) Simulations : Predict binding free energy (ΔG) using AMBER or GROMACS. For example, simulations show that 4-methylpiperidine forms hydrophobic contacts with CDK6 Val101 .
- Docking Studies (AutoDock Vina) : Compare binding poses of analogs to optimize substituent geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
